N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-14-7-8-16(11-17(14)22)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUVSUXQMZOFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions.
Attachment of the fluorinated phenyl group: This can be done using electrophilic aromatic substitution or cross-coupling reactions.
Acetamide formation: This final step usually involves amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Hydrolysis products: Carboxylic acids, amines.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(4-Ethoxyphenyl)-2-[(2-Phenylpyrazolo[1,5-a]Pyrazin-4-Yl)Sulfanyl]Acetamide (G420-0037)
This analog (ID: G420-0037) shares the pyrazolo[1,5-a]pyrazinyl-sulfanyl-acetamide backbone but substitutes the 3-fluoro-4-methylphenyl group with a 4-ethoxyphenyl moiety. Key differences include:
- The methyl group elevates lipophilicity (logP ~3.5 estimated) compared to G420-0037’s ethoxy group (logP ~3.0), which may improve membrane permeability but reduce aqueous solubility. Ethoxy’s bulkiness in G420-0037 could hinder binding in sterically restricted active sites, whereas the smaller methyl group in the target compound offers flexibility .
Chromen-Pyrimidine Hybrid (Example 53 from )
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) shares a pyrazolo-pyrimidine core but integrates a chromen-4-one system and benzamide substituent. Key distinctions:
- Pharmacological Implications: Example 53’s chromenone system may confer kinase inhibition activity, while the target compound’s simpler scaffold likely targets different pathways. The higher molecular weight of Example 53 suggests reduced bioavailability compared to the target compound .
Quinazoline-Based Analogs ()
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones from feature a quinazoline core instead of pyrazolo-pyrazine. These compounds exhibit antimicrobial activity, highlighting the role of heterocycle choice in biological function. The target compound’s pyrazolo-pyrazine core may offer distinct electronic properties for alternative targets .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s structure avoids complex chromenone or quinazoline systems, simplifying synthesis compared to Example 53 and derivatives .
- SAR Insights :
- Fluorine and methyl groups optimize metabolic stability and target engagement in pyrazolo-pyrazine acetamides.
- Ethoxy substitution (G420-0037) may reduce potency in hydrophobic binding pockets compared to the target compound’s fluoromethyl group .
Biological Activity
N-(3-Fluoro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNS
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate hydrazones and carbonyl compounds.
- Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced using thiol reagents under controlled conditions.
- Fluorination : The meta-fluorination of the aromatic ring is performed using fluorinating agents, which is crucial for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. For instance:
- Cytotoxicity Assays : In vitro studies have shown that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated IC values ranging from 1 to 10 µM against MCF7 and A549 cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | A549 | 26 |
| N-(3-FMP)... | MCF7 | 4.2 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various protein kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have been documented regarding the effectiveness of pyrazole-based compounds:
- Study on MCF7 Cells : A study reported that a derivative with a similar structure induced significant apoptosis in MCF7 cells with an IC value of 3.79 µM .
- A549 Cell Line Evaluation : Another research highlighted that a structurally related compound exhibited an IC of 26 µM against A549 cells, suggesting moderate efficacy .
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling of pyrazolo[1,5-a]pyrazine sulfanyl intermediates with fluorinated acetamide precursors. Key steps include:
- Temperature control : Maintaining 60–80°C during thioether bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .
Analytical validation : - NMR : and NMR confirm regiochemistry (e.g., pyrazole ring substitution patterns) and sulfur connectivity via coupling constants (e.g., for adjacent protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 451.12) .
Q. How is the molecular structure confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs :
- Crystallization : Slow evaporation from ethanol/DMSO mixtures yields diffraction-quality crystals.
- Data collection : At 100 K, Mo-Kα radiation () with a Bruker D8 Venture diffractometer .
- Refinement : SHELXL refines anisotropic displacement parameters, resolving ambiguities in fluorine and sulfur positions (R-factor < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?
- Methodological Answer : Employ Design of Experiments (DoE) to model variables (temperature, catalyst loading, solvent ratios). For example:
- Central Composite Design : Varies temperature (50–90°C) and catalyst (Pd(OAc)) concentration (0.5–2.0 mol%) to maximize yield .
- Chiral resolution : Use Chiralpak® OD columns with methanol/CO mixtures to separate enantiomers (ee > 98%) .
Contradiction handling : If yield plateaus despite optimized conditions, investigate competitive side reactions (e.g., sulfoxide formation via HPLC-MS tracking) .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer : Combine density functional theory (DFT) and molecular docking :
- *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
- Docking (AutoDock Vina) : Simulates interactions with biological targets (e.g., kinases) using PyMOL for visualization .
Validation : Compare computational binding scores with experimental IC values from enzyme inhibition assays .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with standardized protocols:
- Dose-response curves : Use Hill slopes to compare potency variations (e.g., EC discrepancies in cytotoxicity assays) .
- Assay conditions : Control for solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
Example : If anti-inflammatory activity conflicts, validate via LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
